molecular formula C7H8BrNO2 B6598850 5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one CAS No. 1611464-89-1

5-bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B6598850
CAS RN: 1611464-89-1
M. Wt: 218.05 g/mol
InChI Key: CITZKJYPHATPGA-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one (BMDP) is an organic compound that has been studied extensively for its various applications in scientific research. BMDP is a derivative of pyridine, a six-membered heterocyclic aromatic compound. It is a colorless solid that is soluble in organic solvents such as chloroform and ether. BMDP has been used in a variety of laboratory experiments, including those involving the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one may interact with its targets in a way that influences these biological activities.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been found to inhibit the growth of various types of cancer cells . This suggests that 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one may also influence similar biochemical pathways.

Pharmacokinetics

Similar compounds, such as indole derivatives, have been found to have diverse biological activities and therapeutic possibilities , suggesting that they may have favorable ADME properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one may have similar effects.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds, such as indole derivatives, can be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

5-bromo-3-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(11-2)7(9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITZKJYPHATPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxy-1-methyl-1H-pyridin-2-one

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